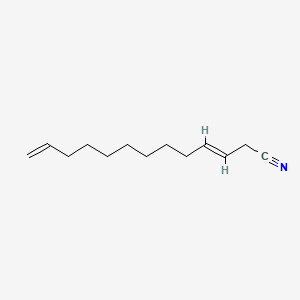
3,12-Tridecadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is characterized by the presence of a nitrile group (-CN) and two double bonds in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,12-Tridecadienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of diene precursors, where a nitrile group is introduced into the carbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrocyanation processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,12-Tridecadienenitrile can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Functionalized nitriles or amides.
Aplicaciones Científicas De Investigación
3,12-Tridecadienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of fragrances and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,12-Tridecadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bonds can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical synthesis.
Comparación Con Compuestos Similares
3,12-Tridecadienal: Similar structure but with an aldehyde group instead of a nitrile group.
3,12-Tridecadienoic acid: Contains a carboxylic acid group instead of a nitrile group.
3,12-Tridecadienol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: 3,12-Tridecadienenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of double bonds also enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
124071-42-7 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
(3E)-trideca-3,12-dienenitrile |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+ |
Clave InChI |
DBWSGRFEGVADLQ-ZHACJKMWSA-N |
SMILES isomérico |
C=CCCCCCCC/C=C/CC#N |
SMILES canónico |
C=CCCCCCCCC=CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


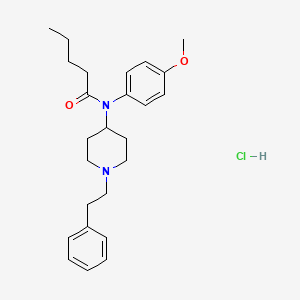

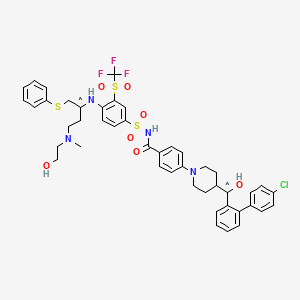
![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
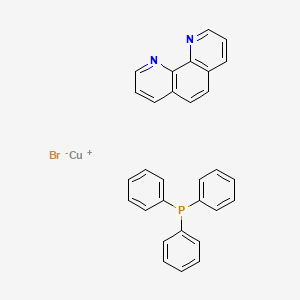
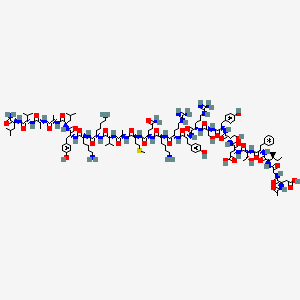


![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
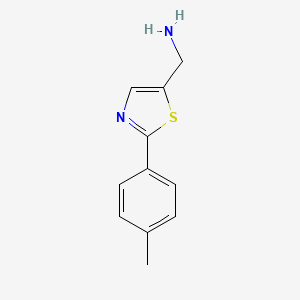
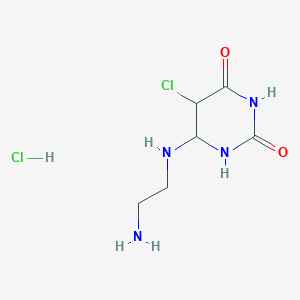
![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid](/img/structure/B12350290.png)
